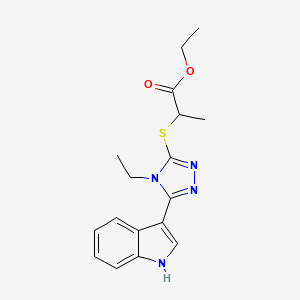

ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Description

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and an indole moiety at position 3. This structural motif is critical for interactions with biological targets, particularly in chemosensory and enzyme-modulation applications, as suggested by analogues like VUAA1 ().

Properties

IUPAC Name |

ethyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-4-21-15(13-10-18-14-9-7-6-8-12(13)14)19-20-17(21)24-11(3)16(22)23-5-2/h6-11,18H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOWVFCKXTVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(C)C(=O)OCC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

Coupling of Indole and Triazole Rings: The indole and triazole rings are coupled through a nucleophilic substitution reaction, where the indole derivative reacts with a triazole derivative in the presence of a base.

Thioester Formation: The final step involves the formation of the thioester group by reacting the coupled product with ethyl bromoacetate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Substituted thioester derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies to understand the biological activity of indole and triazole derivatives.

Chemical Biology: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with polar residues . The thioester group can undergo hydrolysis, releasing the active compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Triazole Ring

Electron-Withdrawing vs. Electron-Donating Groups

- Compound 9d (): Structure: 4-((4-nitrobenzylidene)amino) and trifluoromethyl groups at positions 4 and 5 of the triazole. Molecular Weight: 541.89 g/mol (C₂₀H₁₅ClF₃N₇O₄S). Elemental Analysis: C (44.21% found vs. 44.33% calc.), N (18.01% found vs. 18.09% calc.) .

- VUAA1 (): Structure: 4-ethyl and 3-pyridinyl substituents. Molecular Weight: Not explicitly stated, but similar core structure. Application: Acts as an odorant receptor agonist in Drosophila studies. Solubility in DMSO (100 mM stock) facilitates neurobiological assays . Comparison: The pyridinyl group in VUAA1 may enhance hydrogen bonding vs. the indole in the target compound, altering target specificity.

Impact of Indole vs. Aromatic Heterocycles

- EHPTIP (): Structure: Combines indole with a 4-hydroxyphenyl and pyridinylamino-methyl group. Synthesis: Radiolabeled via ¹²⁵I for peptide research (50% yield using azide coupling) . Key Feature: The indole moiety contributes to π-π stacking in receptor interactions, similar to the target compound, but radiochemical modifications limit its pharmacokinetic utility.

Thioether-Linked Functional Groups

Propanoate Ester vs. Acetamide Derivatives

- Target Compound: Propanoate ester improves membrane permeability compared to acetamide derivatives. Potential for esterase-mediated hydrolysis, enabling prodrug strategies.

- BDBM33860 (): Structure: Acetamide group instead of propanoate. Molecular Formula: C₉H₁₅N₅OS. Key Feature: Acetamide’s hydrogen-bonding capacity may enhance target affinity but reduce oral bioavailability due to higher polarity .

Terpene-Modified Analogues

- Compound 5f (): Structure: Bicyclic terpene (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) and methoxyphenyl groups. Yield: 65.9% (pale yellow liquid). ¹H NMR Data: Aromatic protons at δ 7.42 (t, J = 8.0 Hz), indicative of methoxyphenyl substitution .

Crystallographic and Conformational Studies

- Compounds 4 and 5 ():

- Structure: Fluorophenyl and pyrazole substituents.

- Crystallography: Triclinic (P‾1 symmetry) with two independent molecules per asymmetric unit.

- Conformation: Planar backbone with one fluorophenyl group perpendicular to the plane, suggesting steric hindrance in binding pockets .

- Comparison: The target compound’s indole group likely adopts a planar conformation, favoring stacking interactions absent in fluorophenyl analogues.

Research Implications and Gaps

- The target compound’s indole and propanoate groups offer a balance between target affinity and metabolic stability, distinguishing it from nitro- or fluorinated analogues.

- Further studies on crystallography (cf. ) and in vivo pharmacokinetics are needed to validate its advantages over VUAA1 or terpene-modified derivatives.

Biological Activity

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that includes an indole moiety and a triazole ring. The presence of these functional groups is significant as they contribute to the compound's biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N5O3S |

| Molecular Weight | 387.45 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. Research indicates that compounds with indole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. This compound has shown promise against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitubercular Activity

Given the global burden of tuberculosis (TB), compounds with activity against Mycobacterium tuberculosis are critically important. Preliminary studies indicate that derivatives similar to this compound exhibit inhibitory effects on TB bacteria.

Case Studies

Several case studies have been documented regarding the biological activity of triazole-based compounds:

- Case Study 1 : A study conducted on a series of indole-triazole derivatives demonstrated their effectiveness against human glioblastoma cell lines. The results indicated that modifications in the triazole ring significantly enhanced cytotoxicity.

- Case Study 2 : Research focusing on the synthesis and evaluation of various triazole compounds found that introducing specific substituents could increase their antimicrobial efficacy. The study highlighted the importance of structure–activity relationships (SAR) in optimizing these compounds for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.